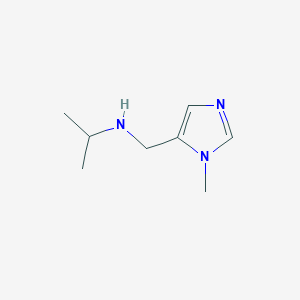

N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole .

- Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents.

- It is amphoteric, showing both acidic and basic properties.

- Imidazole is a core component of natural products such as histidine, purine, histamine, and DNA structures.

- It has a broad range of chemical and biological properties and is an important synthon in drug development.

Synthesis Analysis

- Imidazole can be synthesized through various methods, including acid-catalyzed methylation of imidazole by methanol and the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine.

Molecular Structure Analysis

- The molecular formula of N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine is C8H15N3 .

- It contains a five-membered imidazole ring with a methyl group attached to one of the nitrogen atoms.

Chemical Reactions Analysis

- The compound can participate in various chemical reactions due to its imidazole ring structure.

- Further details on specific reactions would require a more focused study of the literature.

Physical And Chemical Properties Analysis

- Melting point : Approximately -6°C .

- Boiling point : Approximately 198°C .

- Hazards : It is considered hazardous and can cause skin burns and eye damage.

Scientific Research Applications

Immunomodulation

Imidazole derivatives, such as imiquimod, function as immune response modifiers, demonstrating no inherent antiviral or antiproliferative activity in vitro. However, their ability to stimulate onsite cytokine production, including IFN-α, -β, and various interleukins, in in vivo studies underlines their potential in treating cutaneous diseases like genital warts, basal cell carcinoma, and psoriasis through immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).

Environmental Management

Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds, such as amines and azo dyes, which are prevalent in various industrial effluents. The degradation of these compounds, which are resistant to conventional treatment methods, showcases the importance of AOPs in minimizing environmental pollution (Bhat & Gogate, 2021).

Corrosion Inhibition

Imidazoline and its derivatives are widely used as corrosion inhibitors, particularly in the petroleum industry, due to their low toxicity, cost-effectiveness, and environmental friendliness. Their chemical structure facilitates effective adsorption onto metal surfaces, providing a hydrophobic film that significantly enhances corrosion resistance (Sriplai & Sombatmankhong, 2023).

Catalysis

The role of nitrogen-containing compounds, including imidazoles and amines, in catalysis, particularly in C-N bond-forming cross-coupling reactions, underscores their versatility in organic synthesis. These reactions are crucial for developing pharmaceuticals and fine chemicals, demonstrating the significant potential of these compounds in industrial applications (Kantam et al., 2013).

Safety And Hazards

- The compound is toxic, with irritant and corrosive properties.

- Avoid skin, eye, and mucous membrane contact.

- Handle with care and follow safety precautions.

Future Directions

- Further research is needed to explore its pharmacological activities and potential applications.

Please note that this analysis is based on available information, and for a more detailed study, consulting relevant scientific literature is recommended.

properties

IUPAC Name |

N-[(3-methylimidazol-4-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)10-5-8-4-9-6-11(8)3/h4,6-7,10H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUJALPVPMABIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine | |

CAS RN |

1479373-54-0 |

Source

|

| Record name | [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2762381.png)

![ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2762383.png)

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)

![4-isopentyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2762389.png)

![N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2762390.png)